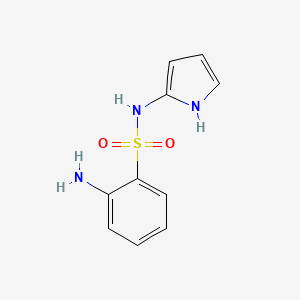
(2S,3R)-2-bromo-3-ethylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-bromo-3-ethylcyclohexan-1-one is an organic compound with a unique stereochemistry It is a chiral molecule, meaning it has non-superimposable mirror images
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-bromo-3-ethylcyclohexan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethylcyclohexanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
(2S,3R)-2-bromo-3-ethylcyclohexan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under basic conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Formation of 2-substituted-3-ethylcyclohexanones.
Elimination: Formation of 3-ethylcyclohexenes.
Reduction: Formation of 2-bromo-3-ethylcyclohexanol.
科学的研究の応用
(2S,3R)-2-bromo-3-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.
Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the design of chiral drugs.
Industry: Used in the synthesis of fine chemicals and as a building block for various industrial products.
作用機序
The mechanism of action of (2S,3R)-2-bromo-3-ethylcyclohexan-1-one in chemical reactions involves its ability to participate in nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, making the compound reactive towards nucleophiles and bases. The stereochemistry of the molecule influences the outcome of these reactions, often leading to stereospecific products.
類似化合物との比較
Similar Compounds
(2S,3R)-2-bromo-2,3-diphenylbutane: Another chiral brominated compound with similar reactivity.
(2S,3R)-3-methylglutamate: A chiral amino acid derivative with applications in biochemistry.
(2S,3R)-3-hydroxypipecolic acid: A chiral compound used in the synthesis of bioactive molecules.
Uniqueness
(2S,3R)-2-bromo-3-ethylcyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a bromine atom and a carbonyl group. This combination makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of reactions to form complex, chiral molecules.
特性
CAS番号 |
921770-63-0 |
|---|---|
分子式 |
C8H13BrO |
分子量 |
205.09 g/mol |
IUPAC名 |
(2S,3R)-2-bromo-3-ethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13BrO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m1/s1 |
InChIキー |
LUVVJRSICOPRSN-SVRRBLITSA-N |
異性体SMILES |
CC[C@@H]1CCCC(=O)[C@H]1Br |
正規SMILES |
CCC1CCCC(=O)C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


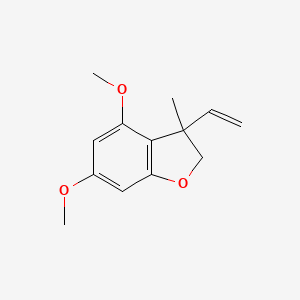

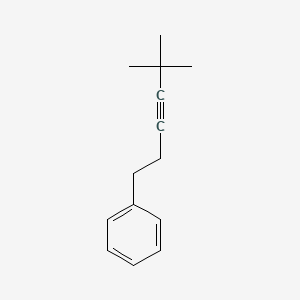
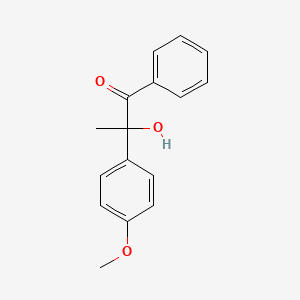
![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)

![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
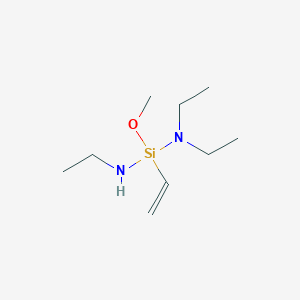
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)

![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
